molecular formula C16H15F5N4O2 B2832256 1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034417-03-1

1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2832256
CAS No.: 2034417-03-1
M. Wt: 390.314
InChI Key: URTFFQBDKNXRMJ-UHFFFAOYSA-N
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Description

1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a triazole ring, and multiple fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

    • Starting with 2,4-difluorobenzoyl chloride and piperidine, the initial reaction forms 1-(2,4-difluorobenzoyl)piperidine.
    • Reaction conditions: This step usually requires a base such as triethylamine and an inert solvent like dichloromethane, under reflux conditions.
  • Formation of the Triazole Ring:

    • The intermediate is then reacted with 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
    • Reaction conditions: This step may involve the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
  • Reduction:

    • Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
  • Substitution:

    • The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include N-oxides.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The triazole ring may interact with biological targets through hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility.

Comparison with Similar Compounds

    1-(2,4-Difluorobenzoyl)piperidine: Shares the benzoyl and piperidine moieties but lacks the triazole ring.

    4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Contains the triazole ring but lacks the piperidine and benzoyl components.

Uniqueness: 1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to its combination of a piperidine ring, a triazole ring, and multiple fluorine atoms, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4O2/c1-23-14(16(19,20)21)22-25(15(23)27)10-4-6-24(7-5-10)13(26)11-3-2-9(17)8-12(11)18/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFFQBDKNXRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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